molecular formula C8H10N2O B1206153 N-methyl-n-benzylnitrosamine CAS No. 937-40-6

N-methyl-n-benzylnitrosamine

Cat. No. B1206153
CAS RN: 937-40-6
M. Wt: 150.18 g/mol
InChI Key: NGXUJKBJBFLCAR-UHFFFAOYSA-N
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Description

N-Methyl-N-benzylnitrosamine, also known as N-methyl-N-nitrosobenzylamine or N-nitrosomethylbenzylamine, belongs to the class of organic compounds known as benzene and substituted derivatives . It has a molecular formula of C8H10N2O and a molecular weight of 150.1778 .


Synthesis Analysis

N-Nitrosamines can be synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .


Molecular Structure Analysis

The molecular structure of N-Methyl-N-benzylnitrosamine consists of a benzene ring attached to a nitroso group and a methyl group . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

Nitrosamines are formed by the reaction of secondary amines with nitrite under acidic conditions . They are known to possess high mutagenic and carcinogenic potential .

Scientific Research Applications

Carcinogenic Research

“N-methyl-n-benzylnitrosamine” (NMBzA) has been used in research to study its carcinogenic effects. In a study conducted in Linxian county, Henan province, China, it was found that the total daily intake of NMBzA was higher than in two other counties . The study provided direct evidence that NMBzA is carcinogenic in human oesophageal epithelium .

Esophageal Cancer Research

NMBzA has been linked to esophageal cancer. It was found that NMBzA can induce cancer in animal and human oesophageal epithelium . This has led to further research into the role of NMBzA in the development of esophageal cancer.

Animal Model Research

NMBzA has been used to induce squamous cell neoplasms of the esophagus in inbred F344 rats . This has provided a valuable animal model for studying the pathology of esophageal neoplasms and associated proliferative lesions .

DNA Transformation Research

In the same study conducted in China, it was found that high-molecular-weight DNA extracted from explants and from the oesophageal epithelia of monkeys induced malignant transformation of NIH 3T3 cells . This suggests that NMBzA may play a role in DNA transformation.

Tumour Induction Research

NMBzA has been used in research to induce tumours. In one study, human fetal oesophageal epithelium cultured with NMBzA was transplanted into the mesentery of BALB/c nude mice. Tumours were found after eight months .

Genetic Research

Research has also been conducted into the genetic effects of NMBzA. In the study conducted in China, Alu and monkey-specific repeat sequences were present in transformed cells, and H-ras was found in the transforming DNA . This suggests that NMBzA may have an impact on genetic sequences.

Safety and Hazards

Exposure to N-Methyl-N-benzylnitrosamine should be avoided as it poses high safety risks. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

N-benzyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(9-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUJKBJBFLCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041081
Record name N-Nitrosomethylbenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00357 [mmHg]
Record name N-Nitrosomethylbenzylamine
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Product Name

N-methyl-n-benzylnitrosamine

CAS RN

937-40-6
Record name N-Methyl-N-benzylnitrosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methyl-N-benzylnitrosamine
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Record name N-Nitrosomethylbenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL(METHYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81CGI9K6Z
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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